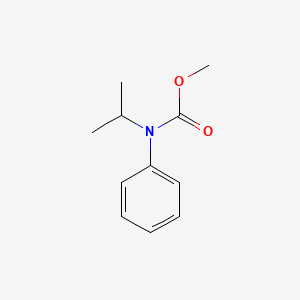

Methyl phenyl(propan-2-yl)carbamate

Description

Methyl phenyl(propan-2-yl)carbamate is a carbamate derivative characterized by a phenyl group and an isopropyl (propan-2-yl) group attached to the carbamate nitrogen. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their stability and tunable reactivity.

Properties

CAS No. |

62604-18-6 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl N-phenyl-N-propan-2-ylcarbamate |

InChI |

InChI=1S/C11H15NO2/c1-9(2)12(11(13)14-3)10-7-5-4-6-8-10/h4-9H,1-3H3 |

InChI Key |

WDSLVWYJGOPQPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Mechanistic Foundations

Three-Step Continuous Process from Diphenyl Carbonate

The most well-documented method for synthesizing methyl phenyl(propan-2-yl)carbamate involves a three-step continuous process, as described in patent CN85109417A. This approach minimizes the handling of toxic intermediates like methyl isocyanate while achieving high selectivity (>98%).

Step 1: Formation of Phenyl-N-Methyl Urethane

Diphenyl carbonate reacts with methylamine in a molar ratio of 1:1 at 20–80°C under autogenous pressure. The reaction generates phenyl-N-methyl urethane and phenol as a byproduct:

$$

\text{(PhO)}2\text{CO} + \text{CH}3\text{NH}2 \rightarrow \text{PhNHCOOCH}3 + \text{PhOH}

$$

Key parameters:

- Temperature : 50°C optimizes reaction rate while suppressing side products like N,N'-dimethylurea.

- Residence time : 0.5 hours ensures 95% conversion of diphenyl carbonate.

- Solvent : Excess methylamine acts as both reactant and solvent.

A portion of the reaction mixture is recycled to maintain consistent reactant concentrations, improving overall efficiency.

Step 2: Pyrolysis to Methyl Isocyanate

Phenyl-N-methyl urethane undergoes thermal decomposition at 180–220°C under reduced pressure (200 mmHg):

$$

\text{PhNHCOOCH}3 \rightarrow \text{CH}3\text{NCO} + \text{PhOH}

$$

Critical operational details:

- Reactor design : Stirred reactors with fractional distillation columns separate methyl isocyanate (b.p. 39°C) from phenol and unreacted urethane.

- Selectivity : >98% methyl isocyanate yield is achieved by maintaining temperatures below 220°C to prevent oligomerization.

Step 3: Carbamate Formation

Methyl isocyanate reacts with 1-phenylpropan-2-ol in an inert solvent (e.g., toluene) at 0–50°C in the presence of a base catalyst (e.g., triethylamine):

$$

\text{CH}3\text{NCO} + \text{C}6\text{H}5\text{CH}(\text{CH}3)\text{OH} \rightarrow \text{C}{11}\text{H}{15}\text{NO}2 + \text{H}2\text{O}

$$

Key considerations:

Alternative Single-Step Carbamate Transesterification

A less common but efficient method involves transesterification of methyl carbamate with 1-phenylpropan-2-ol under acidic conditions:

$$

\text{NH}2\text{COOCH}3 + \text{C}6\text{H}5\text{CH}(\text{CH}3)\text{OH} \xrightarrow{\text{H}^+} \text{C}{11}\text{H}{15}\text{NO}2 + \text{CH}_3\text{OH}

$$

Advantages :

Limitations :

- Lower yields (75–85%) due to equilibrium limitations.

- Requires excess alcohol and continuous methanol removal.

Comparative Analysis of Synthetic Methods

Recent Advances in Catalysis and Process Optimization

Solid Acid Catalysts for Transesterification

Recent studies have explored zeolite-based catalysts (e.g., H-ZSM-5) to improve transesterification efficiency:

Chemical Reactions Analysis

Types of Reactions

Methyl phenyl(propan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can convert the carbamate group into amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve mild temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates. These products have diverse applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

Methyl phenyl(propan-2-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl phenyl(propan-2-yl)carbamate involves its interaction with specific molecular targets. One notable target is acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system. The compound acts as a reversible inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine and subsequent physiological effects . This mechanism is similar to that of other carbamate-based inhibitors used in medicine and agriculture.

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of Methyl phenyl(propan-2-yl)carbamate and related compounds:

Key Observations:

- Electron-Withdrawing Substituents : The trifluoroethyl group in 2,2,2-Trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate increases electronegativity, altering reactivity and solubility .

- Aromatic Substitution : Compounds like Phenyl (2-chloro-4-hydroxyphenyl)carbamate demonstrate how halogen and hydroxyl groups on the phenyl ring modulate hydrogen bonding and biological activity .

Q & A

Q. How can contradictory crystallographic and spectroscopic data be reconciled during structural analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.